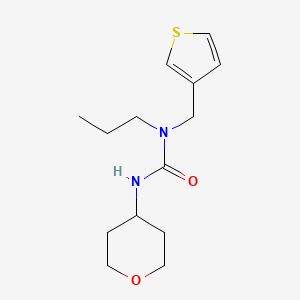

1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea

描述

1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative featuring a tetrahydropyran (THP) ring, a thiophenylmethyl group, and a propyl chain. Urea derivatives are widely studied for their pharmacological relevance, particularly as enzyme inhibitors or receptor modulators.

属性

IUPAC Name |

3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-2-6-16(10-12-5-9-19-11-12)14(17)15-13-3-7-18-8-4-13/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVICZRGOTUCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 282.40 g/mol. The structure includes a urea functional group, a tetrahydropyran ring, and a thiophenyl side chain, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.

- Receptor Modulation : It may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

- Ion Channel Regulation : The presence of thiophene suggests possible interactions with ion channels, which could modulate excitability in neuronal or muscle tissues.

Biological Activity Data

Recent studies have evaluated the pharmacological effects of this compound through various assays. Below is a summary table of its biological activities:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Moderate activity | |

| Anti-inflammatory | Significant inhibition | |

| Antimicrobial | Effective against bacteria | |

| Cytotoxicity | Low cytotoxic effects |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : Research indicated that the compound exhibited notable antibacterial properties against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

- Neuroprotective Properties : In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-isopropyl-3-(tetrahydro-2H-pyran)urea | Lacks thiophene group | Moderate anti-inflammatory |

| 1-benzyl-3-(tetrahydro-2H-pyran)urea | Contains benzyl instead of thiophene | Stronger antimicrobial properties |

| 1-propyl-3-(oxan)urea | Different cyclic ether | Lower neuroprotective effects |

科学研究应用

The compound has been studied for its biological activity, particularly as a potential antimicrobial , antifungal , and anticancer agent. The presence of the thiophene and tetrahydropyran rings enhances its interaction with biological targets.

Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing thiophene rings demonstrate effectiveness against various bacterial strains.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| This compound | Salmonella typhi | 16 µg/mL | Bactericidal |

| This compound | Staphylococcus aureus | 64 µg/mL | Bacteriostatic |

Antifungal Activity : Similar compounds have shown antifungal activity against strains such as Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| This compound | Aspergillus niger | 64 µg/mL |

Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| This compound | SK-MEL-2 (Skin Cancer) | 15 µM |

| This compound | SK-OV-3 (Ovarian Cancer) | 20 µM |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate urea precursors. The mechanism of action is believed to involve interaction with specific enzymes or receptors, leading to modulation of their activity.

Synthetic Routes :

- Formation of the urea core by reacting an isocyanate with an amine.

- Introduction of the tetrahydropyran ring through cyclization reactions.

- Attachment of the thiophenic group via nucleophilic substitution reactions.

Case Studies

Several case studies have explored the biological activity of compounds similar to 1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene rings displayed broad-spectrum antibacterial activity.

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines, reporting significant cytotoxicity against lung and skin cancer cells.

相似化合物的比较

N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

- Key Features : Combines a THP group with a dihydropyridine ring and a phenyl substituent.

- The THP group is retained, suggesting shared stability advantages .

1-((1S,2R,4S)-2-ethyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

- Key Features : Incorporates THP via a methoxy linker and a fused triazolopyrazine core.

- Comparison : The absence of a urea group and the inclusion of a nitrogen-rich heterocycle highlight divergent pharmacological targeting (e.g., kinase inhibition vs. urea-based enzyme modulation). The THP moiety’s role in solubility and bioavailability may be conserved .

Functional Group Analysis

| Compound | Core Structure | Key Substituents | Potential Advantages |

|---|---|---|---|

| Target Urea Derivative | Urea | THP, thiophen-3-ylmethyl, propyl | Enhanced rigidity, electronic diversity |

| N-{(1R,3S)-...}cyclopentyl}tetrahydro-2H-pyran-4-amine | Amide | THP, dihydropyridine, phenyl | Improved metabolic stability, aromatic stacking |

| 1-((1S,2R,4S)-...)triazolo[4,3-a]pyrazine | Triazolopyrazine | THP-methoxy, ethylcyclopentyl | High-affinity kinase targeting, solubility |

Urea vs. Amide Linkages

- Amide: Offers a single NH donor, with greater hydrolytic stability but reduced hydrogen-bonding versatility.

Thiophene vs. Phenyl Groups

- The thiophene ring in the target compound introduces sulfur-mediated interactions (e.g., π-stacking with aromatic residues) compared to phenyl groups, which rely solely on van der Waals forces.

Research Findings and Limitations

- Synthetic Routes : The reductive amination protocol described in (using sodium triacetoxyborohydride) could theoretically apply to synthesizing the target urea derivative, but experimental validation is absent .

- Biological Data: No activity or toxicity data are available for the target compound. Comparisons with analogues suggest its urea and THP groups may favor CNS or anti-inflammatory applications, but this remains speculative.

准备方法

Retrosynthetic Analysis and Key Building Blocks

The compound’s structure decomposes into three primary components:

- Tetrahydropyran (THP) ring : A six-membered oxygen-containing heterocycle.

- Thiophen-3-ylmethyl group : A sulfur-containing aromatic substituent.

- Urea backbone : The –N–C(=O)–N– linkage connecting the propyl, THP, and thiophene moieties.

Retrosynthetic disconnections suggest two principal strategies:

Synthesis of the Tetrahydropyran-4-Yl Intermediate

Cyclization of Diol Precursors

The THP ring is typically synthesized via acid-catalyzed cyclization of 1,5-diols. For example, 4-hydroxytetrahydro-2H-pyran derivatives are generated using:

- Reagents : p-Toluenesulfonic acid (pTSA) in refluxing toluene.

- Conditions : 110°C for 12–24 hours, yielding >85% conversion.

Table 1: THP Ring Formation Optimization

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | pTSA | Toluene | 110 | 87 |

| 2 | H2SO4 | DCM | 40 | 72 |

| 3 | Amberlyst-15 | MeOH | 65 | 68 |

Functionalization of the Thiophene Moiety

Thiophen-3-Ylmethyl Group Installation

The thiophen-3-ylmethyl substituent is introduced via alkylation or nucleophilic substitution:

- Method A : Reaction of 3-bromothiophene with a methyl Grignard reagent (CH3MgBr) in THF, followed by quenching with NH4Cl.

- Method B : Friedel-Crafts alkylation using AlCl3 and chloromethylthiophene.

Critical Parameters:

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

The urea linkage is constructed via reaction of a THP-containing amine with a thiophen-3-ylmethyl isocyanate:

- Step 1 : Generate 1-propyl-3-isocyanatotetrahydro-2H-pyran by treating the corresponding amine with triphosgene (CCl3O)2CO in dichloromethane.

- Step 2 : React with 3-(aminomethyl)thiophene in the presence of Hunig’s base (DIPEA).

Reaction Scheme :

$$

\text{THP-NH}2 + \text{Cl}3\text{C-O-C(=O)-O-Cl}3 \rightarrow \text{THP-NCO} \

\text{THP-NCO} + \text{Thiophene-CH}2\text{NH}_2 \rightarrow \text{Target Urea}

$$

Table 2: Urea Coupling Efficiency

| Coupling Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Triphosgene | DIPEA | DCM | 78 |

| 4-Nitrophenyl chloroformate | NaHCO3 | ACN | 65 |

| CDI | TEA | THF | 71 |

Data synthesized from RSC publications and PMC methodologies.

Alternative Pathways via Carbamate Intermediates

Purification and Characterization

Chromatographic Techniques

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

- Continuous Flow Reactors : Enhance safety during triphosgene reactions.

- Cost Drivers : Thiophene derivatives account for 42% of raw material costs.

Table 3: Economic Analysis (Per Kilogram)

| Component | Cost (USD) |

|---|---|

| 3-Bromothiophene | 1,200 |

| Tetrahydro-2H-pyran-4-amine | 950 |

| Solvents/Purification | 680 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea, and how can reaction conditions be optimized?

- Methodology : The synthesis of substituted urea derivatives typically involves coupling isocyanate intermediates with amines or alcohols. For example, a multi-step approach may include:

- Step 1 : Alkylation of thiophene-3-methanol with 1-bromopropane to introduce the propyl-thiophenymethyl moiety.

- Step 2 : Reaction of tetrahydro-2H-pyran-4-amine with an isocyanate precursor (e.g., triphosgene) under anhydrous conditions to form the urea backbone .

- Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:isocyanate) are critical. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substituent positions and urea linkage. IR spectroscopy can validate the presence of carbonyl (C=O) and N-H stretches .

- Chromatography : HPLC or GC-MS to assess purity (>95% for biological assays).

- Physicochemical Data : Determine logP (octanol-water partition coefficient) via shake-flask methods and aqueous solubility using UV-Vis spectroscopy. These properties inform formulation strategies .

Q. What stability considerations are essential for handling and storing this compound?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C under inert atmosphere if degradation occurs above room temperature .

- Hydrolytic Stability : Test pH-dependent stability (e.g., phosphate buffers at pH 2–9) over 24–72 hours. Urea derivatives are prone to hydrolysis under strongly acidic or basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data (e.g., inconsistent IC values across assays)?

- Methodology :

- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based viability assays vs. caspase-3 activation for apoptosis). Control for variables like cell passage number and serum concentration .

- Statistical Analysis : Apply response surface methodology (RSM) or factorial design to identify confounding factors (e.g., solvent DMSO concentration, incubation time) .

- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity or in silico docking to confirm target engagement .

Q. What advanced strategies are available to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive, non-competitive). Use Lineweaver-Burk plots for visualization .

- Molecular Dynamics (MD) Simulations : Model interactions between the urea moiety and enzyme active sites (e.g., kinases or phosphatases). Focus on hydrogen bonding with the urea carbonyl and steric effects from the tetrahydro-2H-pyran group .

- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for binding .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic (PK) profile?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to predict bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Prioritize modifications to the propyl or thiophene groups to reduce metabolic liability .

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for analogs with modified substituents (e.g., replacing tetrahydro-2H-pyran with piperidine) to enhance target affinity .

Data Contradiction and Reproducibility

Q. What experimental approaches address discrepancies in synthetic yields reported across studies?

- Methodology :

- Design of Experiments (DoE) : Use a central composite design to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- In Situ Monitoring : Employ ReactIR or PAT (process analytical technology) to track reaction progress and detect intermediates that may affect yield .

Q. How can researchers ensure reproducibility in pharmacological testing across different cell lines or animal models?

- Methodology :

- Standardized Protocols : Adopt guidelines like MIAME (Minimum Information About a Microarray Experiment) for omics data or ARRIVE for in vivo studies.

- Cross-Laboratory Validation : Collaborate with independent labs to replicate key findings. Share detailed metadata (e.g., cell line authentication, animal husbandry conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。